

HPLC method development for Everolimus impurity E

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Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

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An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of Everolimus and its Impurity E

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Everolimus and its critical impurity, Everolimus Impurity E (42-O-formyl rapamycin). The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column and mobile phase chemistry to detector settings. The protocol is designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with international regulatory standards.

Introduction and Scientific Rationale

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of various

cancers.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Everolimus is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities.[3]

Everolimus Impurity E is a process-related impurity and potential degradant that is structurally very similar to the parent molecule.[4][5] Its effective separation and quantification are essential to guarantee the safety and efficacy of the final drug product. This application note details a systematic approach to developing an HPLC method that can resolve Everolimus from Impurity E and other potential degradation products, thereby qualifying as a stability-indicating method.

The choice of RP-HPLC is predicated on the physicochemical properties of Everolimus and its impurities.[6] Both are large, predominantly non-polar macrolide structures, making them ideal candidates for separation on a hydrophobic stationary phase (like C18) with a polar mobile phase. The subtle difference in polarity between Everolimus and Impurity E—arising from the substitution at the C-42 position—is the key to their chromatographic separation.

Analyte Physicochemical Properties

A foundational understanding of the analytes is crucial for logical method development.

Compound	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	Structural Nuance
Everolimus	(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-1-methylethyl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxo-4-azatricyclo[30.3.1.0 ^{4,9}]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone	C ₅₃ H ₈₃ NO ₁₄	958.22	Contains a 2-hydroxyethoxy group at the C-42 position of the cyclohexyl moiety.[7]
Impurity E	42-O-formyl rapamycin	C ₅₂ H ₇₉ NO ₁₄	942.2	Contains a formyloxy group at the C-42 position, making it slightly less polar than Everolimus.[5]

HPLC Method Development Strategy

Our strategy is built on a systematic, science-driven approach to optimize the separation, ensuring the final method is robust, reproducible, and fit for purpose.

Column Selection

Rationale: The hydrophobic and complex macrocyclic structures of Everolimus and Impurity E necessitate a stationary phase that provides strong hydrophobic interactions. A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains provide a high degree of retention for these non-polar molecules, allowing for subtle differences in polarity to be exploited for separation. A column with dimensions of 250 mm x 4.6 mm and a 5 μ m particle size offers a good balance of efficiency and backpressure.[1]

Mobile Phase Optimization

Rationale: The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

- **Organic Modifier:** Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency. It is an excellent solvent for macrolides. [8][9]
- **Aqueous Phase:** A buffered aqueous phase is essential to maintain a constant pH, which ensures consistent analyte ionization and stable retention times. An ammonium acetate buffer at a pH of approximately 6.5 is chosen as it has been shown to be effective and is volatile, making it compatible with mass spectrometry (MS) if further investigation is needed. [8][9]
- **Elution Mode:** While an isocratic method can be simple, a gradient elution is chosen to ensure the method is stability-indicating. A gradient, which involves changing the mobile phase composition over time, allows for the elution of impurities with a wide range of polarities and ensures that late-eluting degradation products are effectively cleared from the column.

Detection Wavelength

Rationale: A Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for peak identification and

purity assessment. Based on the UV absorbance profile of Everolimus, a detection wavelength of 280 nm is selected to ensure high sensitivity for both the API and its impurities.[9][10][11]

Experimental Protocols

Materials and Reagents

- Reference Standards: Everolimus CRS, Everolimus Impurity E CRS
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
- Reagents: Ammonium Acetate (AR Grade), Glacial Acetic Acid (AR Grade)
- Water: High-purity water (Milli-Q or equivalent)
- Equipment:
 - HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
 - Zorbax SB C18 column (250 mm x 4.6 mm, 5 μ m) or equivalent.
 - Analytical balance, pH meter, volumetric flasks, and pipettes.
 - Sonicator and 0.45 μ m membrane filters.

Solution Preparation

- Diluent: Prepare a mixture of Acetonitrile and Water (80:20 v/v).
- Mobile Phase A: Accurately weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of water. Adjust the pH to 6.5 with dilute Glacial Acetic Acid. Filter through a 0.45 μ m membrane filter.
- Mobile Phase B: Acetonitrile. Filter through a 0.45 μ m membrane filter.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of Everolimus CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

- Impurity E Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of Everolimus Impurity E CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solution (for assay): Prepare a solution containing 100 µg/mL of Everolimus from the stock solution.
- Spiked Sample Solution (for validation): Prepare a solution containing 100 µg/mL of Everolimus spiked with Impurity E at the desired concentration level (e.g., 0.15%).

Optimized Chromatographic Conditions

Parameter	Condition
Column	Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	10mM Ammonium Acetate Buffer, pH 6.5
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
15	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	280 nm (PDA: 200-400 nm)
Run Time	30 minutes

Forced Degradation Study Protocol

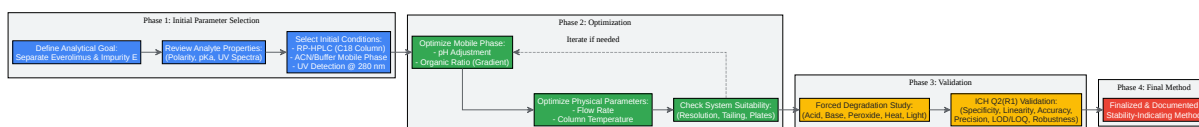
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed.[2][8] Prepare a 1000 µg/mL solution of Everolimus and subject it to the following stress conditions:

- Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 2 N HCl. Heat at 60°C for 30 minutes, then neutralize with 2 N NaOH.[2][8]
- Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2 N HCl.[2][8]
- Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 20% Hydrogen Peroxide (H₂O₂). Keep at 60°C for 30 minutes.[2][8]
- Thermal Degradation: Expose the solid drug powder to 105°C for 6 hours.[8]
- Photolytic Degradation: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]

Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Everolimus peak and from each other.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process.



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Caption: Workflow for HPLC Method Development and Validation.

Expected Results and System Suitability

The developed method should yield excellent separation between Everolimus and Impurity E. The following table presents hypothetical but expected system suitability results for the optimized method.

Parameter	Everolimus	Impurity E	Acceptance Criteria (as per USP <621>)
Retention Time (min)	~12.5	~14.2	-
Tailing Factor (T)	1.1	1.2	$T \leq 2.0$
Theoretical Plates (N)	> 8000	> 8000	$N > 2000$
Resolution (Rs)	-	> 2.5	$Rs > 2.0$

Method Validation according to ICH Q2(R1)

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[3] The validation protocol should include:

- **Specificity:** Demonstrated through forced degradation studies, ensuring no interference from degradants, excipients, or other impurities at the retention time of Everolimus and Impurity E.
- **Linearity:** Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r^2) of ≥ 0.999 .[8]
- **Accuracy:** Determined by recovery studies of spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0-102.0%. [11]
- **Precision:**
 - **Repeatability (Intra-day):** Multiple injections of the same sample, with a Relative Standard Deviation (%RSD) of $\leq 2.0\%$.
 - **Intermediate Precision (Inter-day):** Analysis performed by different analysts on different days or with different equipment, with a %RSD of $\leq 2.0\%$.[8]
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ for impurities is often required to be below the reporting threshold.[10]
- **Robustness:** Deliberate small variations in method parameters (e.g., pH ± 0.2 , column temperature $\pm 2^\circ\text{C}$, flow rate ± 0.1 mL/min) are introduced to assess the method's reliability during normal use.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing a stability-indicating RP-HPLC method for the analysis of Everolimus and its critical impurity, Impurity E. By following the detailed protocols for method development, forced degradation, and validation, laboratories can implement a robust and reliable analytical procedure that meets stringent regulatory requirements and ensures the quality and safety of Everolimus-containing pharmaceutical products.

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